molecular formula C20H29N3OS B2706602 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2061810-29-3

1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2706602
CAS No.: 2061810-29-3
M. Wt: 359.53
InChI Key: BIHXPQZKDFLGLG-UHFFFAOYSA-N
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Description

This compound is a 1,3-disubstituted urea derivative featuring three distinct structural motifs:

  • Adamantane core: A rigid, polycyclic hydrocarbon known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Thiophene moiety: A sulfur-containing aromatic heterocycle that improves solubility and modulates electronic properties .

The stereochemistry at the adamantane (1R,3s) and the ethyl-linked azetidine-thiophen-3-yl group suggests specificity in target engagement.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3OS/c24-19(21-12-18(23-3-1-4-23)17-2-5-25-13-17)22-20-9-14-6-15(10-20)8-16(7-14)11-20/h2,5,13-16,18H,1,3-4,6-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHXPQZKDFLGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multistep organic synthesis techniques:

  • Formation of the Adamantane Derivative: : Starting with adamantane, a sequence of reactions introduces the appropriate functional groups necessary for further reactions. This may involve halogenation, followed by nucleophilic substitution to introduce reactive sites.

  • Synthesis of Azetidine and Thiophene Precursors: : Both azetidine and thiophene rings are synthesized or obtained from commercial sources and functionalized appropriately.

  • Coupling Reaction: : The final step involves coupling the adamantane derivative with the azetidine and thiophene precursors under controlled conditions, often requiring catalysts or activating agents to form the urea linkage.

Industrial Production Methods

Industrially, this compound might be synthesized via optimized routes that ensure high yields and purity. This could involve continuous flow reactors for precise control over reaction conditions, use of robust catalysts, and implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of more reactive or functionalized derivatives.

  • Reduction: : Reductive transformations can modify specific functional groups without altering the overall structure significantly.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the azetidine and thiophene moieties.

  • Addition: : The presence of double bonds in the thiophene ring allows for addition reactions under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Various nucleophiles or electrophiles can be employed, often under the presence of base or acid catalysts.

  • Addition: : Suitable addition reactions might involve hydrogenation with catalysts like palladium on carbon (Pd/C).

Major Products Formed

  • Oxidation: : Formation of oxo derivatives or acids.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Generation of new substituted derivatives with varied functional groups.

  • Addition: : Formation of hydrogenated products or addition derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that derivatives of adamantane exhibit antiviral properties, particularly against influenza and HIV viruses . The urea functional group can also provide a scaffold for enzyme inhibition, potentially leading to therapeutic agents for various diseases.

Anticancer Activity

Studies have shown that adamantane derivatives can possess significant anticancer properties. For example, compounds similar to 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation.

Antimicrobial Properties

The incorporation of thiophene and azetidine rings enhances the compound's ability to interact with microbial targets. Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of bacteria and fungi . This suggests potential applications in developing new antibiotics or antifungal agents.

Neuropharmacology

Adamantane derivatives have been studied for their neuroprotective effects. The unique structure may facilitate interactions with neurotransmitter systems, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryDrug development for viral infections
Anticancer ActivityInhibition of tumor growth ,
Antimicrobial PropertiesEffective against bacteria and fungi
NeuropharmacologyNeuroprotective effects ,

Case Study 1: Antiviral Activity

In a study published in 2022, a series of adamantane derivatives were synthesized and tested against influenza viruses. The results indicated that certain modifications to the adamantane core significantly enhanced antiviral efficacy .

Case Study 2: Anticancer Properties

A recent investigation focused on the anticancer potential of various urea derivatives, including those based on adamantane. The findings demonstrated that these compounds could induce apoptosis in breast cancer cell lines through the activation of specific apoptotic pathways .

Case Study 3: Antimicrobial Screening

A comprehensive screening of thiophene-containing compounds revealed promising antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural diversity in enhancing bioactivity .

Mechanism of Action

The compound’s mechanism of action, particularly in biological systems, involves its interaction with specific molecular targets:

  • Molecular Targets: : Depending on its functionalization, it might target enzymes, receptors, or other proteins.

  • Pathways Involved: : Binding to these targets can modulate biochemical pathways, leading to the observed biological effects. This could involve inhibition of an enzyme’s active site or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituents at the urea’s 1- and 3-positions. Key comparisons are summarized below:

Table 1: Comparison of 1-Adamantyl Urea Derivatives

Compound Name Substituent at Urea-3 Position Yield (%) Melting Point (°C) Key Biological Activity/Notes Reference
Target Compound : 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea Azetidine-thiophen-3-yl ethyl N/A* N/A* Hypothesized sEH inhibition†
1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40) Thiophen-2-yl-oxadiazole 42.4 211–213 Anti-tuberculosis activity
1-(1-Adamantyl)-3-(1-ethylpyrazol-3-yl)urea (41) Ethylpyrazole 56.2 140–146 Moderate anti-TB activity
1-(2-Adamantyl)-3-(5-t-butylisoxazol-3-yl)urea (46) t-Butylisoxazole 48.7 229–232 Not reported
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea (4b) Bicyclo[2.2.1]heptane 36 N/A Structural analog for sEH inhibition‡
AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) Dodecanoic acid chain N/A N/A Potent sEH inhibitor

†Hypothesized based on structural similarity to sEH inhibitors like AUDA and c-AUCB . ‡Bicyclo[2.2.1]heptane analogs show improved solubility and target binding .

Key Structural and Functional Differences

Substituent Flexibility vs. Rigidity :

  • The target compound’s azetidine-thiophen-3-yl ethyl group introduces conformational flexibility compared to rigid heterocycles like oxadiazole (Compound 40) or isoxazole (Compound 46). This flexibility may enhance binding to dynamic enzyme pockets, such as soluble epoxide hydrolase (sEH), but reduce thermal stability (lower melting point inferred) .

Electronic Effects :

  • The thiophen-3-yl group provides electron-rich aromaticity , contrasting with the electron-withdrawing oxadiazole in Compound 40. This difference could modulate interactions with hydrophobic or π-π stacking regions in biological targets .

Solubility and Pharmacokinetics :

  • Unlike AUDA, which incorporates a carboxylic acid for improved solubility, the target compound relies on azetidine’s polarity and thiophene’s moderate hydrophobicity. This balance may favor blood-brain barrier penetration compared to more polar analogs .

Synthetic Accessibility :

  • The azetidine-thiophen-3-yl ethyl substituent likely requires multi-step synthesis, contrasting with simpler heteroaryl substituents in Compounds 40–45. Lower yields (e.g., 36% for Compound 4b) suggest challenges in scaling up polycyclic ureas .

Research Findings and Implications

  • Anti-Tuberculosis Activity : Adamantyl ureas with heteroaryl substituents (e.g., Compound 40) exhibit MIC values of 0.5–2 µg/mL against M. tuberculosis, though the target compound’s activity remains untested .
  • Enzyme Inhibition : Symmetric adamantyl-diureas (e.g., AUDA, c-AUCB) inhibit sEH at IC₅₀ values <10 nM, suggesting the target compound’s azetidine-thiophen-3-yl group could mimic these interactions .
  • Thermal Stability : Higher melting points in Compounds 40 and 46 correlate with rigid substituents, whereas the target compound’s flexible chain may reduce crystallinity .

Biological Activity

The compound 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea , with CAS number 2061810-29-3 , is a synthetic organic molecule that combines an adamantane structure with thiophene and azetidine moieties. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C20_{20}H29_{29}N3_3OS
  • Molecular Weight : 359.5 g/mol
  • Chemical Structure : The compound features a bulky adamantane group which is known for enhancing lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that derivatives of adamantane, including compounds similar to the target molecule, exhibit significant antimicrobial properties. For example, studies have shown that adamantane derivatives can effectively inhibit various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

CompoundActivityMIC (µM)
2cAgainst Enterococcus faecalis≤ 25
2dAgainst Staphylococcus aureus4.78
2gAgainst Bacillus cereus4.12

These findings suggest that the incorporation of the adamantane moiety in the structure may enhance antimicrobial efficacy.

Cytotoxicity

The cytotoxic effects of adamantane derivatives have also been extensively studied. The compound was evaluated against several cancer cell lines, including Hep3B, HeLa, A549, and MCF-7:

Cell LineIC50_{50} (µM)
Hep3B16.82 ± 1.60
HeLa24.55 ± 1.85
A54918.37 ± 1.75
MCF-720.17 ± 1.52

These results indicate a promising anticancer potential, with certain compounds demonstrating significant antiproliferative activity .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Membrane Interaction : The lipophilic nature of the adamantane structure may facilitate interaction with cellular membranes, enhancing drug uptake.
  • Targeting Enzymes/Receptors : The thiophene and azetidine components might allow for specific interactions with biological targets like enzymes or receptors, modulating their activity .
  • Inhibition of Pathogen Growth : The structural features could interfere with essential processes in microbial cells, leading to growth inhibition.

Case Studies

A study focusing on related adamantane derivatives demonstrated their efficacy against viral infections and inflammatory conditions, showcasing their broad-spectrum potential . The synthesis of similar compounds has led to the identification of new therapeutic agents for treating infections and cancers.

Q & A

Q. How can the synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Begin with the adamantane core and sequentially introduce the azetidine and thiophene moieties to avoid steric hindrance. Use coupling agents like triphosgene or DPPA (diphenylphosphoryl azide) for urea bond formation, as these reagents minimize side reactions compared to traditional sodium azide/thionyl chloride methods .
  • Reaction Conditions : Optimize solvent polarity (e.g., THF for azetidine-thiophene coupling) and temperature (0–60°C) to balance reactivity and stability. For example, lower temperatures (0°C) reduce decomposition of intermediates, while higher temperatures (60°C) accelerate urea formation .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethanol to isolate high-purity crystals (>95% by HPLC).

Q. What analytical techniques are recommended for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the stereochemistry of the adamantane and azetidine groups. The thiophene ring’s planarity and dihedral angles relative to the urea core can be validated using single-crystal diffraction (e.g., maximum deviation: 0.1017 Å for nitrogen atoms in thiourea analogs) .
  • Spectroscopic Methods :
    • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., δ ~7.3 ppm for thiophene protons, δ ~50–60 ppm for azetidine carbons).
    • FT-IR : Identify urea C=O stretches (~1640–1680 cm1^{-1}) and thiophene C-S vibrations (~690 cm1^{-1}).
  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS) for quantitative purity (>98%) and molecular ion confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the azetidine-thiophene moiety on biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the azetidine ring with pyrrolidine or piperidine and substitute thiophene with furan or benzene. Monitor changes in bioactivity (e.g., enzyme inhibition, receptor binding) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between urea and active-site residues, π-π stacking with thiophene). Compare binding scores across analogs to quantify moiety contributions .
  • In Vitro Assays : Test analogs in cell-based models (e.g., IC50_{50} in kinase assays) to correlate structural modifications with potency. For example, azetidine’s conformational rigidity may enhance target engagement compared to flexible amines .

Q. How should researchers address discrepancies in reported synthetic yields when using different methods (e.g., Curtius vs. DPPA-based routes)?

Methodological Answer:

  • Controlled Comparisons : Replicate both methods under identical conditions (solvent, temperature, stoichiometry). For instance, Curtius synthesis may yield 70–80% but requires hazardous reagents, while DPPA achieves 85–93% with safer handling .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., acyl azides in Curtius vs. phosphorylated intermediates in DPPA routes). Adjust quenching steps (e.g., rapid cooling) to minimize decomposition.
  • Scale-Up Validation : Test both methods at multi-gram scales. DPPA’s one-step procedure often scales better due to reduced intermediate isolation steps .

Q. What computational methods are suitable for predicting the binding interactions of this compound with target proteins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate the compound’s flexibility in solvent (explicit water model) to assess conformational stability. For example, the adamantane group’s hydrophobic packing may stabilize protein loops .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents. Compare ΔΔG values to prioritize synthetic targets .
  • QM/MM Hybrid Models : Combine quantum mechanics (for urea-thiophene electronic effects) and molecular mechanics (protein backbone) to refine interaction energies at active sites .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{\text{int}}).
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. The azetidine-thiophene group may reduce CYP binding due to steric bulk .
  • In Vivo Pharmacokinetics : Administer the compound orally and intravenously in rodents. Measure plasma concentration-time profiles to compute bioavailability (%F) and volume of distribution (Vd) .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data on urea conformation in related adamantane-thiourea derivatives?

Methodological Answer:

  • Temperature-Dependent Crystallography : Collect X-ray data at multiple temperatures (100–298 K) to assess thermal motion effects. For example, planar urea deviations >0.1 Å at 298 K may indicate dynamic flexibility .
  • DFT Geometry Optimization : Compare experimental bond angles (e.g., C–N–C in urea: ~120°) with density functional theory (B3LYP/6-31G*) calculations. Discrepancies >5° suggest crystal packing forces distorting the structure .

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